Secernin-1 (196-204)
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Cat. No.: VC3659348
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* For research use only. Not for human or veterinary use.

Specification
Introduction
Structure and Characteristics of Secernin-1 (196-204)
Peptide Composition and Structure
Secernin-1 (196-204), also designated as SCRN1-196, is specifically composed of the amino acid sequence KMDAEHPEL. This 9-mer peptide corresponds to positions 196-204 within the complete Secernin-1 protein sequence . The peptide has been extensively studied for its binding capabilities to major histocompatibility complex (MHC) class I molecules, particularly HLA-A*0201, which is the most frequently observed HLA-allele .
Binding Properties and Modifications
The native SCRN1-196 peptide demonstrates a binding score of 21.6 to HLA-A0201 molecules as calculated by the BIMAS algorithm . To enhance its immunotherapeutic potential, researchers have developed modified versions of this peptide by substituting specific amino acids at anchoring positions. These modifications aim to increase the peptide's binding affinity to HLA-A0201 molecules without compromising its ability to be recognized by T cell receptors.
Two notable modified variants include:
Peptide | Sequence | Binding Score |
---|---|---|
SCRN1-196 (wild-type) | KMDAEHPEL | 21.6 |
SCRN1–2L (anchor-modified-1) | KLDAEHPEL | 29.9 |
SCRN1–9V (anchor-modified-2) | KMDAEHPEV | 70.3 |
In SCRN1-9V, the leucine at position 9 was substituted with valine, which resulted in a substantially higher predicted binding score of 70.3. Similarly, SCRN1-2L featured a substitution of methionine with leucine at position 2, resulting in a moderate increase in binding score to 29.9 .
Biological Functions of Secernin-1
Cellular Localization and Expression
Secernin-1 functions primarily as a cytosolic protein, with immunohistochemistry studies confirming its neuronal expression pattern in brain tissue . In normal adult tissues, significant expression is limited to reproductive organs including testis and ovary, with minimal detection in other tissues examined through Northern blot analysis .
Role in Exocytosis
The original characterization of Secernin-1 identified it as a protein that stimulates exocytosis in mast cells . While the precise molecular mechanisms remain incompletely understood, it has been proposed that SCRN1 might facilitate the recruitment of secretory granules to exocytosis sites, enhance granule swelling, or promote core expulsion and breakdown .
Involvement in Cell Growth and Proliferation
Colony formation assays have demonstrated that augmented expression of SCRN1 correlates with enhanced cell growth . This observation suggests that beyond its role in secretory processes, SCRN1 may participate in cellular proliferation pathways, which partially explains its elevated expression in certain cancer types.
Secernin-1 in Neurodegenerative Disorders
Association with Alzheimer's Disease Pathology
Secernin-1 was initially identified in the context of neurodegenerative disease research through localized proteomics of amyloid plaques . Subsequent immunohistochemistry studies revealed that SCRN1 is abundantly present in neurofibrillary tangles (NFTs) and plaque-associated dystrophic neurites throughout the progression of Alzheimer's disease (AD) .
Interaction with Phosphorylated Tau
Co-immunoprecipitation experiments have demonstrated that SCRN1 directly interacts with phosphorylated tau (pTau) in human AD brain tissue . This interaction appears to be specific to certain tauopathies, as SCRN1 preferentially accumulates in NFTs compared to surrounding non-tangle containing neurons at both early and late stages of AD .
Secernin-1 (196-204) as a Tumor-Associated Antigen
Expression Profile in Cancer
SCRN1 has been identified as a potential tumor-associated antigen (TAA) based on its expression profile observed in cDNA microarray studies of gastric cancer . Semiquantitative RT-PCR analyses confirmed its expression in five out of seven gastric cancer samples examined . Additional investigations have demonstrated its frequent expression in both gastric and colon cancer tissues .
CTL Induction and Cytotoxicity
CTL clones generated against SCRN1-196 have demonstrated specific cytotoxicity against target cells. The specificity of these CTLs was confirmed through cold target inhibition and antibody blocking assays . These results validate that SCRN1 can serve as a TAA recognized and targeted by CTLs, positioning it as a candidate for immunotherapy development.
Experimental Methodologies for Secernin-1 Research
Detection and Quantification Methods
Secernin-1 expression and localization have been studied using various techniques including Northern blot analysis, RT-PCR, and immunohistochemistry . For tissue-specific localization, 8 μm thick tissue sections have been processed with antigen retrieval using 88% formic acid for 7 minutes followed by boiling in citrate buffer . Immunohistochemical detection typically employs anti-SCRN1 primary antibodies (such as LSBio, catalog #LS-C162903) in combination with anti-phosphorylated tau antibodies to assess co-localization .
Functional Assays
Colony formation assays have been utilized to assess the functional impact of SCRN1 expression on cell growth. These assays typically involve transfecting NIH3T3 cells with pcDNA3.1myc/His-SCRN1 or empty vector controls using transfection reagents such as FuGENE6, followed by incubation with geneticin for selective pressure .
Immunological Techniques
To evaluate the immunogenicity of SCRN1-derived peptides, researchers have employed peptide synthesis, T2 binding assays, and cytotoxic T lymphocyte (CTL) induction protocols. Candidate peptides are typically selected based on predicted binding affinities to HLA-A*0201 molecules using computational algorithms like BIMAS . CTL responses are then assessed through cytotoxicity assays against peptide-pulsed targets and tumor cells endogenously expressing SCRN1.
Future Research Directions and Therapeutic Implications
Immunotherapeutic Applications in Cancer
The identification of SCRN1-196 and its modified variants as epitope peptides capable of inducing CTL responses positions them as potential candidates for peptide-based cancer vaccines, particularly for gastric and colon cancers . Additional studies are required to optimize peptide formulations, delivery systems, and combination strategies with other immunotherapeutic approaches.
Understanding the Mechanistic Role in Pathological Processes
While associations between SCRN1 and various pathological processes have been established, the precise mechanisms by which it contributes to neurodegeneration or tumorigenesis remain incompletely understood. Future studies should focus on elucidating the molecular interactions and signaling pathways affected by SCRN1 in both normal and disease states.
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